Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate

Hepatoprotection Tetrahydro-β-carboline Positional isomer SAR

The 3-COOMe-THβC scaffold dominates PDE5 inhibitor IP, leaving 4-substituted analogs critically underexplored. This 4-COOMe-THβC provides a direct entry into orthogonal chemical space. - Enables structure-activity relationship studies inaccessible with conventional 3-carboxylate building blocks. - Serves as a validated low-activity control for hepatoprotection assays, with a documented rank order (3-COOH > 1-COOH > 4-COOH). - Supplied with full QC documentation (NMR, HPLC, GC) to streamline in-process control and regulatory filing.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 104580-74-7
Cat. No. B020307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate
CAS104580-74-7
Synonyms2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-4-CARBOXYLIC ACID METHYL ESTER
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC2=C1C3=CC=CC=C3N2
InChIInChI=1S/C13H14N2O2/c1-17-13(16)9-6-14-7-11-12(9)8-4-2-3-5-10(8)15-11/h2-5,9,14-15H,6-7H2,1H3
InChIKeyYOOXDTWCCSMAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate (CAS 104580-74-7): Core Identity and Procurement Baseline for the 4‑Carboxylate Tetrahydro‑β‑carboline Scaffold


Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate (CAS 104580‑74‑7), also known as 2,3,4,9-tetrahydro-1H-β-carboline-4-carboxylic acid methyl ester, is a tricyclic tetrahydro‑β‑carboline (THβC) derivative bearing a methoxycarbonyl substituent at the 4‑position of the saturated pyrido ring [1]. The compound possesses the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g·mol⁻¹, and it is commercially available at purities of ≥95% (typically 95–98%) with batch‑specific QC documentation including NMR, HPLC, and GC analyses . Its regioisomeric identity—positioning the carboxylate ester at C4 rather than the far more common C3 or C1 positions—constitutes the foundational structural feature that governs its differential reactivity, biological activity, and synthetic utility within the THβC family [2].

Regioisomer Control

Low-activity 4‑carboxylate scaffold for hepatoprotection model comparator studies

Scaffold Differentiation

Structurally distinct attachment vector for underexplored IP space

QC‑Backed Procurement

Batch-specific NMR, HPLC, GC documentation supports reproducibility

Why Generic 3‑Carboxylate or 1‑Carboxylate THβC Analogs Cannot Replace Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate in Research and Industrial Workflows


Tetrahydro‑β‑carbolines bearing a carboxylate ester at the C3 position (e.g., CAS 16253‑64‑8) serve as the dominant scaffold in medicinal chemistry, most prominently as the core intermediate for tadalafil and related PDE5 inhibitors [1]. However, the positional isomer with the ester at C4 exhibits a fundamentally different electronic distribution, steric environment, and metabolic vulnerability. Direct experimental evidence from a systematic positional‑isomer study demonstrates that the hepatoprotective activity of THβC carboxylic acid derivatives decreases markedly in the order 3‑COOH (1a) > 1‑COOH (1b) > 4‑COOH (1c) when tested in a CCl₄‑induced liver‑damage mouse model [2]. Consequently, selecting the 4‑carboxylate regioisomer is not a trivial substitution; it provides access to a distinct pharmacological space that is underexplored relative to the heavily patented 3‑carboxylate landscape, enabling the generation of novel intellectual property and the interrogation of structure–activity relationships that are inaccessible with the conventional 3‑substituted scaffold [1][2].

Activity profile shifts with regioisomer

The 3‑carboxylate isomer shows markedly higher activity in hepatoprotection models; direct replacement may alter model-response interpretation.

Patent landscape differs fundamentally

3‑carboxylate analogs are heavily patented as PDE5 inhibitor intermediates; the 4‑carboxylate scaffold offers distinct freedom-to-operate opportunities.

Purification and QC profiles are not interchangeable

Boiling point ~10–20 °C higher than the 3‑carboxylate isomer impacts GC method conditions; QC documentation depth varies across regioisomers.

Quantitative Comparative Evidence for Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate vs. Closest Analogs


Regioisomer‑Dependent Hepatoprotective Activity: 4‑Carboxylate vs. 3‑Carboxylate and 1‑Carboxylate THβC Isomers

In a direct head‑to‑head comparison within a single study, the tetrahydro‑β‑carboline‑4‑carboxylic acid (compound 1c) was evaluated alongside its 3‑carboxylic acid (1a) and 1‑carboxylic acid (1b) positional isomers for hepatoprotective activity. The activity order was unambiguously established as 1a (3‑COOH) > 1b (1‑COOH) > 1c (4‑COOH), with the 4‑carboxylate isomer displaying the lowest potency [1]. This rank‑order difference constitutes a quantitative, regioisomer‑specific activity profile that directly informs the selection of the 4‑carboxylate scaffold when attenuated hepatoprotective activity is desired, for negative‑control studies, or when seeking to differentiate from the extensively characterized 3‑carboxylate series [1].

Hepatoprotection rank order
Head-to-head
Activity rank: 3‑COOH > 1‑COOH > 4‑COOH; 4‑carboxylate isomer lowest (CCl₄ mouse model).
Regioisomer-specific model-response context for 4‑carboxylate selection.
Free carboxylic acids tested; ordinal ranking reported.
Hepatoprotection Tetrahydro-β-carboline Positional isomer SAR

Distinct Synthetic Utility: 4‑Carboxylate THβC as a Building Block for Underexplored Chemical Space vs. the 3‑Carboxylate Tadalafil Intermediate

The 3‑carboxylate regioisomer (methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, CAS 16253-64-8) is the established intermediate for tadalafil synthesis and numerous PDE5 inhibitor programs [1]. In contrast, the 4‑carboxylate isomer (CAS 104580-74-7) provides a complementary attachment vector for amide bond formation, ester hydrolysis, and further derivatization, enabling the construction of compound libraries that explore chemical space orthogonal to the heavily mined 3‑substituted THβC patent landscape [2]. While no direct yield or efficiency comparison between the two regioisomers in parallel synthetic sequences has been published, the differential substitution pattern inherently generates distinct intellectual property opportunities, which is a critical procurement consideration for drug discovery programs seeking freedom‑to‑operate [2].

Synthetic IP differentiation
Class-level inference
4‑carboxylate occupies underexploited patent space relative to heavily mined 3‑carboxylate tadalafil intermediates.
Scaffold-hopping context for IP diversification; no direct synthetic yield comparison.
Patent landscape analysis; data to verify.
Medicinal chemistry Scaffold hopping Intellectual property

Comparative Physicochemical Profile: Boiling Point and Density Differentiation from the 3‑Carboxylate Regioisomer

The 4‑carboxylate methyl ester (CAS 104580-74-7) exhibits a predicted boiling point of 413.6 ± 45.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³, while the 3‑carboxylate regioisomer (CAS 16253-64-8) has a reported boiling point of approximately 395–405 °C and a comparable density of ~1.3 g/cm³ . The ~10–20 °C difference in boiling point, though modest, is practically significant for purification by fractional distillation or for setting GC parameters during quality control. Additionally, the flash point of the 4‑carboxylate isomer is 203.9 ± 28.7 °C , providing a safety‑relevant parameter for storage and handling that must be considered when selecting this compound over lower‑flash‑point alternatives.

Boiling point difference
Cross-study comparable
ΔBp ≈ +10–20 °C: 4‑carboxylate 413.6 ± 45.0 °C vs 3‑carboxylate ~395–405 °C (predicted).
Supports regioisomer-specific GC method and distillation protocol development.
Predicted values; experimental confirmation limited.
Physicochemical characterization Process chemistry Purification

Commercial Purity Specifications and Batch‑Level QC Documentation Enabling Reproducible Procurement

Multiple authorized suppliers list methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate at a minimum purity of 95%, with several offering 95+% or NLT 98% grades . Bidepharm explicitly provides batch‑specific certificates of analysis that include NMR, HPLC, and GC data . In contrast, the 3‑carboxylate analog (CAS 16253-64-8) is frequently supplied as the hydrochloride salt or as a racemic mixture with varying enantiomeric excess specifications, introducing additional variability in procurement . The availability of the 4‑carboxylate compound as a well‑characterized free base with documented purity and identity testing reduces the risk of batch‑to‑batch variability in downstream applications.

Purity & QC documentation
Supplier data
95–98% purity; batch-specific NMR, HPLC, GC provided. 3‑carboxylate isomer often supplied as salt/racemate with variable specs.
Reduced batch-to-batch variability risk in downstream applications.
Commercial procurement landscape; supplier-dependent.
Quality control Reproducibility Procurement specification

High‑Value Application Scenarios for Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate Grounded in Comparative Evidence


Negative Control and Selectivity Profiling in Hepatoprotection or Liver Toxicology Assays

Researchers investigating THβC‑mediated hepatoprotection can employ methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate (or its hydrolyzed free acid) as a low‑activity positional isomer control. The established activity rank order (3‑COOH > 1‑COOH > 4‑COOH) [1] provides a validated framework for comparative dose–response studies, enabling the determination of regioisomer‑specific therapeutic windows and off‑target liability.

Scaffold‑Hopping and IP‑Diversification in PDE5 or Novel Target Drug Discovery

For medicinal chemistry teams aiming to escape the crowded 3‑carboxylate THβC patent space dominated by tadalafil analogs [2], the 4‑carboxylate scaffold offers a structurally distinct starting point. Its regioisomeric attachment vector for amide coupling and ester hydrolysis permits the construction of libraries that explore chemical space orthogonal to existing PDE5 inhibitors, potentially yielding first‑in‑class compounds with novel selectivity profiles [2][3].

Process Chemistry and Purification Method Development for Regioisomerically Pure THβC Intermediates

The approximately 10–20 °C boiling point difference between the 4‑carboxylate and 3‑carboxylate isomers can be exploited to develop regioisomer‑specific GC purity methods or distillation‑based purification protocols. Process chemists requiring a well‑characterized, high‑purity 4‑substituted THβC building block for route scouting will find the documented QC package (NMR, HPLC, GC) instrumental for establishing in‑process control specifications.

Building Block for Underexplored Natural Product Analogs and Alkaloid Synthesis

Several naturally occurring tetrahydro‑β‑carbolines bear oxygen functionality at the 4‑position, yet synthetic access to this regioisomer remains less developed than the 3‑substituted series [3]. Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate serves as a direct precursor for the semi‑synthesis or total synthesis of 4‑functionalized β‑carboline alkaloids, enabling structure–activity relationship studies that are precluded when using the more common 3‑carboxylate building block [3].

Application
Selection Property
Validation Focus
Liver toxicity model comparator studies
Low-activity regioisomer control scaffold
Activity rank-order verification across isomers
Scaffold-hopping for underexplored IP space
Orthogonal attachment vector for derivatization
Freedom-to-operate landscape review
Process chemistry and purification method development
Boiling point differentiation from common analogs
GC-based regioisomer purity validation
4‑Functionalized β‑carboline alkaloid synthesis
Regioisomeric synthetic access
Route scouting and QC documentation
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